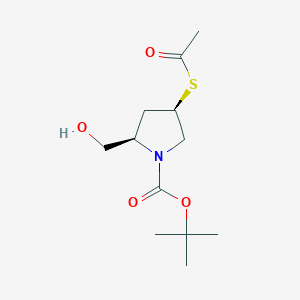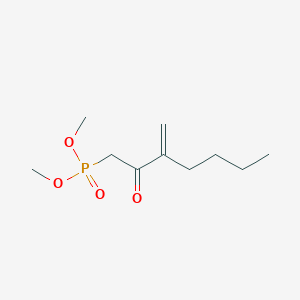![molecular formula C14H10Cl3N5 B8599236 6-chloro-2-[1-(2,5-dichloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B8599236.png)
6-chloro-2-[1-(2,5-dichloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-2-[1-(2,5-dichloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazoles This compound is characterized by the presence of a benzimidazole core, a pyrimidine ring, and an azetidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-[1-(2,5-dichloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Vilsmeier-Haack reaction, which converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines.
Formation of the Azetidine Moiety: The azetidine ring can be introduced through a cyclization reaction involving appropriate amine precursors.
Coupling Reactions: The final step involves coupling the pyrimidine and azetidine moieties with the benzimidazole core under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-2-[1-(2,5-dichloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Oxidation and Reduction: The benzimidazole core can undergo oxidation and reduction reactions under appropriate conditions.
Cyclization Reactions: The azetidine moiety can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the original compound.
Applications De Recherche Scientifique
6-chloro-2-[1-(2,5-dichloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-chloro-2-[1-(2,5-dichloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-4-(3-biphenyl)-6-(4-biphenyl)-1,3,5-triazine: This compound has a similar structure but with a triazine ring instead of a benzimidazole core.
2,5-dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine: This compound shares the pyrimidine ring but has different substituents.
Uniqueness
6-chloro-2-[1-(2,5-dichloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole is unique due to its combination of a benzimidazole core, a pyrimidine ring, and an azetidine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propriétés
Formule moléculaire |
C14H10Cl3N5 |
|---|---|
Poids moléculaire |
354.6 g/mol |
Nom IUPAC |
6-chloro-2-[1-(2,5-dichloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole |
InChI |
InChI=1S/C14H10Cl3N5/c15-8-1-2-10-11(3-8)20-12(19-10)7-5-22(6-7)13-9(16)4-18-14(17)21-13/h1-4,7H,5-6H2,(H,19,20) |
Clé InChI |
QTLIOJJPRQNFMN-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C2=NC(=NC=C2Cl)Cl)C3=NC4=C(N3)C=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Difluoro-N-(8-(4-fluorobenzenesulfonyl)-5,6,7,8-tetrahydro[1,8]naphthyridin-2-yl)benzamide](/img/structure/B8599159.png)

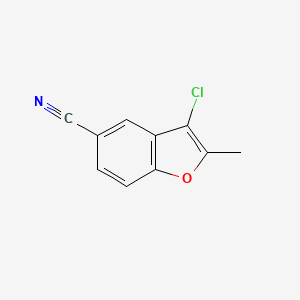
![1-(Diphenylmethyl)-3-[(propan-2-yl)amino]azetidine-3-carbonitrile](/img/structure/B8599175.png)
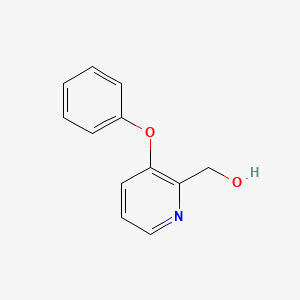
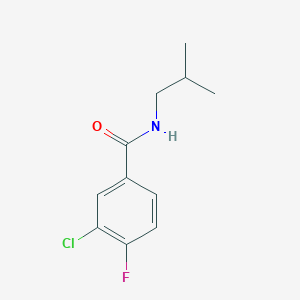
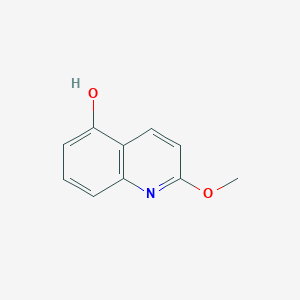

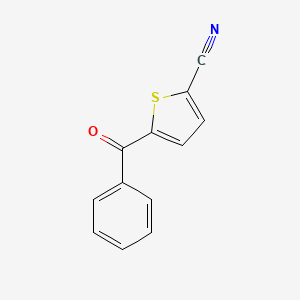
![4-[(5S)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile](/img/structure/B8599247.png)

